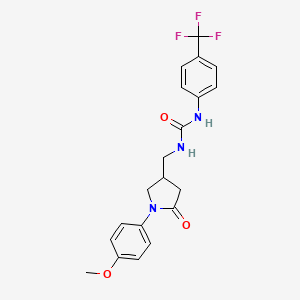
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, other names or synonyms it might be known by, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It might also include yield percentages and reaction conditions.Molecular Structure Analysis
This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, its acidity or basicity (pKa), etc.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds structurally related to the one have been synthesized and evaluated for their biological activities. For instance, derivatives have been synthesized and tested for their enzyme inhibition capabilities, including urease, β-glucuronidase, and phosphodiesterase enzymes, showing varying degrees of inhibition. Additionally, some derivatives demonstrated in vitro anticancer activities, indicating their potential as therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Stereochemical Aspects in Drug Development
Stereochemical synthesis of active metabolites of potent kinase inhibitors has been described, emphasizing the importance of stereochemistry in the biological activity of pharmaceutical compounds. This includes the synthesis and stereochemical determination of active metabolites, underlining the critical role of stereochemistry in the efficacy of drug compounds (Chen et al., 2010).
Structural Analysis and Crystallography
Research into the crystal structure of related phenylurea herbicides provides insights into their molecular interactions and structural features, which can be crucial for understanding their mechanism of action and for designing more efficient derivatives (Kang, Kim, Kwon, & Kim, 2015).
Anticancer Agents Development
The design, synthesis, and biological evaluation of diaryl urea derivatives as new anticancer agents have been explored. These compounds have shown significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Feng et al., 2020).
Role in Neuropharmacology
Compounds within this class have also been investigated for their roles in neuropharmacology, particularly in modulating feeding behavior and stress, suggesting potential applications in treating eating disorders and related conditions (Piccoli et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, its handling and storage conditions, and precautions to be taken while working with it.
Zukünftige Richtungen
This could involve potential applications of the compound, further reactions or derivatives that could be explored, etc.
Please consult with a chemistry professional or refer to specific chemistry databases or literature for detailed information. It’s important to note that working with chemicals should always be done following the appropriate safety measures.
Eigenschaften
IUPAC Name |
1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)26-12-13(10-18(26)27)11-24-19(28)25-15-4-2-14(3-5-15)20(21,22)23/h2-9,13H,10-12H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWETXKJTYJDDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2458155.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B2458156.png)
![5-[(3-chlorophenyl)amino]-N-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458158.png)
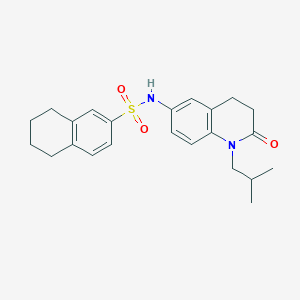
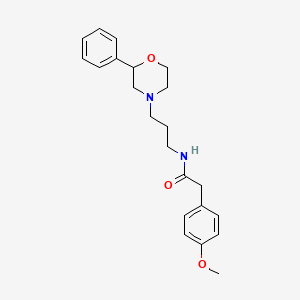
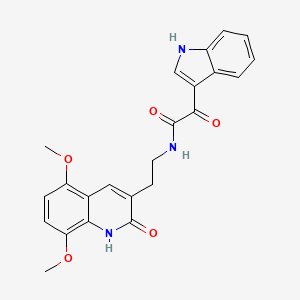
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)
![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)
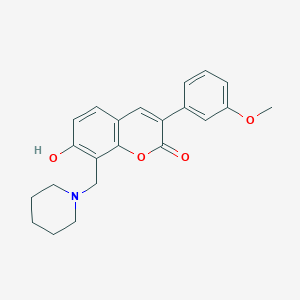
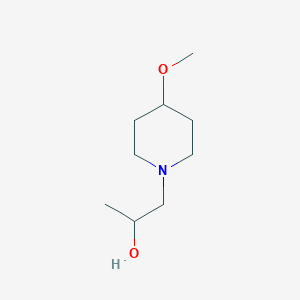
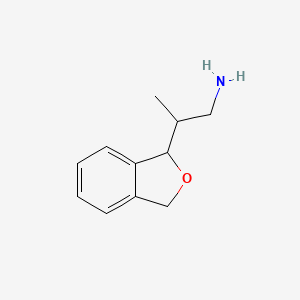
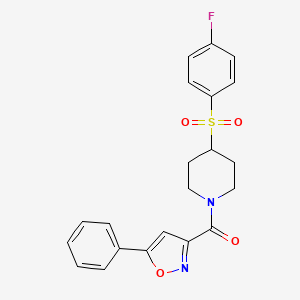
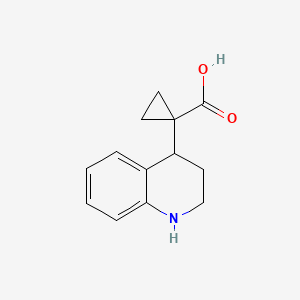
![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2458178.png)